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molecular formula C9H6N2O3 B8487958 7-Hydroxy-8-nitroisoquinoline

7-Hydroxy-8-nitroisoquinoline

Cat. No. B8487958
M. Wt: 190.16 g/mol
InChI Key: CGGWVNPZEGPHLP-UHFFFAOYSA-N
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Patent
US05391743

Procedure details

To a 300 ml round bottom flask is added 14.5 g (0.1 mole) of 7-hydroxyisoquinoline and 100 ml of warmed tetramethylene sulfone. The brown slurry is stirred and to it is added portionwise 18.6 g (0.14 mole) of nitronium tetrafluoroborate with cooling (ice bath). The reaction is stirred for 3 hours. The reaction is then quenched with 100 ml of methanol, evaporated to dryness and triturated twice with ether to precipitate a dark solid (19.0 g, 100%).
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][N:8]=[CH:9]2)=[CH:4][CH:3]=1.F[B-](F)(F)F.[O:17]=[N+:18]=[O:19]>C1S(=O)(=O)CCC1>[OH:1][C:2]1[C:11]([N+:18]([O-:19])=[O:17])=[C:10]2[C:5]([CH:6]=[CH:7][N:8]=[CH:9]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
OC1=CC=C2C=CN=CC2=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCCS1(=O)=O
Step Two
Name
Quantity
18.6 g
Type
reactant
Smiles
F[B-](F)(F)F.O=[N+]=O

Conditions

Stirring
Type
CUSTOM
Details
The brown slurry is stirred and to it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling (ice bath)
STIRRING
Type
STIRRING
Details
The reaction is stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction is then quenched with 100 ml of methanol
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
triturated twice with ether
CUSTOM
Type
CUSTOM
Details
to precipitate a dark solid (19.0 g, 100%)

Outcomes

Product
Name
Type
Smiles
OC1=CC=C2C=CN=CC2=C1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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